Nickel(II) p-Toluenesulfonate

Description

The exact mass of the compound Nickel(II) p-Toluenesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Nickel(II) p-Toluenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nickel(II) p-Toluenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

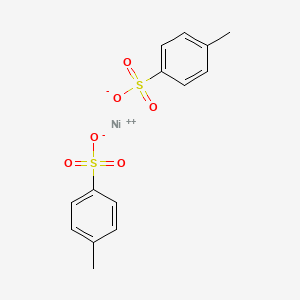

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methylbenzenesulfonate;nickel(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H8O3S.Ni/c2*1-6-2-4-7(5-3-6)11(8,9)10;/h2*2-5H,1H3,(H,8,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYLMOYUCOPIRT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14NiO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6944-05-4 | |

| Record name | Nickel(II) p-Toluenesulfonate Hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Nickel(II) p-Toluenesulfonate

Abstract

This technical guide provides an in-depth exploration of nickel(II) p-toluenesulfonate, a versatile compound with significant applications in chemical synthesis and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, detailed characterization, and catalytic utility. We will delve into two robust synthetic methodologies, offering step-by-step protocols and the underlying chemical principles. A thorough characterization section will detail the expected outcomes from various analytical techniques, including Fourier-transform infrared spectroscopy (FT-IR), thermogravimetric analysis (TGA), and X-ray diffraction (XRD), to ensure the validation of the synthesized product. Furthermore, this guide will highlight the catalytic prowess of nickel(II) p-toluenesulfonate in key organic transformations, such as the Biginelli reaction, cross-coupling reactions, and polymerization processes. The information presented herein is grounded in established scientific literature, providing a reliable resource for laboratory and industrial applications.

Introduction: The Significance of Nickel(II) p-Toluenesulfonate

Nickel(II) p-toluenesulfonate, also known as nickel tosylate, is a coordination compound that has garnered considerable interest due to its utility as a catalyst and a precursor in the synthesis of other nickel-containing materials.[1] The p-toluenesulfonate (tosylate) anion is a good leaving group, a property that can be advantageous in various chemical reactions. The hydrated form, typically hexaquonickel(II) bis(p-toluenesulfonate), ₂, is a common and stable form of this salt.[2] Its solubility in water and some organic solvents makes it a versatile reagent in a range of reaction media.[1]

The significance of nickel catalysts in modern organic synthesis cannot be overstated. As an earth-abundant and more economical alternative to precious metals like palladium, nickel offers unique reactivity, particularly in cross-coupling and polymerization reactions.[3][4] Nickel(II) p-toluenesulfonate serves as a convenient source of Ni(II) ions for these catalytic processes. This guide aims to provide a practical and scientifically rigorous overview of the synthesis and characterization of this important compound, enabling researchers to confidently prepare and utilize it in their work.

Synthesis Methodologies: A Tale of Two Precursors

The synthesis of nickel(II) p-toluenesulfonate can be approached from different starting materials. Here, we detail two common and reliable methods: one utilizing a basic nickel(II) salt and the other starting from elemental nickel. The choice of method may depend on the availability of starting materials, desired purity, and scale of the reaction.

Method A: From Basic Nickel(II) Carbonate and p-Toluenesulfonic Acid

This method involves the acid-base neutralization reaction between basic nickel(II) carbonate and p-toluenesulfonic acid. The reaction is straightforward and generally proceeds with high yield.[2] The driving force for this reaction is the formation of water and carbon dioxide gas.

Causality Behind Experimental Choices:

-

Basic Nickel(II) Carbonate: This is a readily available and relatively inexpensive source of nickel(II) ions. Its basic nature allows for a clean reaction with the acidic p-toluenesulfonic acid.

-

p-Toluenesulfonic Acid: A strong organic acid that provides the tosylate counterion. The use of a stoichiometric amount or a slight excess ensures complete reaction of the nickel carbonate.

-

Solvent: Water is the solvent of choice due to the high solubility of the reactants and the final product, facilitating the reaction and subsequent crystallization.

-

Crystallization: The product is isolated by slow evaporation or cooling crystallization, which allows for the formation of well-defined crystals of hexaquonickel(II) bis(p-toluenesulfonate).

Experimental Protocol: Synthesis via Nickel Carbonate

Caption: Workflow for the synthesis of Nickel(II) p-toluenesulfonate from nickel carbonate.

Step-by-Step Methodology:

-

Dissolution of p-Toluenesulfonic Acid: In a suitable flask, dissolve p-toluenesulfonic acid monohydrate in deionized water with gentle heating and stirring.

-

Addition of Nickel Carbonate: Slowly add basic nickel(II) carbonate to the p-toluenesulfonic acid solution in small portions. Effervescence (release of CO₂) will be observed. Continue addition until the effervescence ceases and a slight excess of the nickel carbonate is present, indicated by a persistent solid at the bottom.

-

Reaction Completion: Gently heat the mixture with continuous stirring for 1-2 hours to ensure the reaction goes to completion. The solution should turn a clear green color.

-

Filtration: Filter the hot solution to remove any unreacted nickel carbonate.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. For better crystal formation, allow the solvent to evaporate slowly over several days.

-

Isolation and Washing: Collect the resulting pale green crystals by filtration. Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.

-

Drying: Dry the crystals in air or in a desiccator over a suitable drying agent.

Method B: From Nickel Powder and p-Toluenesulfonic Acid

This method involves the direct reaction of metallic nickel with p-toluenesulfonic acid. This redox reaction produces hydrogen gas as a byproduct.[5]

Causality Behind Experimental Choices:

-

Nickel Powder: Using finely divided nickel powder increases the surface area for reaction, which is crucial as the reaction occurs on the metal surface.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction between the metal and the acid to proceed at a reasonable rate.

-

Inert Atmosphere (Optional but Recommended): While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of nickel, especially at elevated temperatures.

-

Celite Filtration: Filtering the hot reaction mixture through Celite helps to remove any unreacted fine nickel particles, ensuring a pure product upon crystallization.

Experimental Protocol: Synthesis via Nickel Powder

Caption: Workflow for the synthesis of Nickel(II) p-toluenesulfonate from nickel powder.

Step-by-Step Methodology:

-

Reactant Setup: In a round-bottomed flask equipped with a reflux condenser, combine nickel powder and p-toluenesulfonic acid monohydrate in deionized water.[5]

-

Reflux: Heat the mixture to reflux with vigorous stirring. The reaction can be slow, so a reflux period of several hours (e.g., 15 hours) may be necessary.[5] Hydrogen gas will be evolved during the reaction.

-

Hot Filtration: While the solution is still hot, filter it through a pad of Celite to remove any unreacted nickel powder.[5]

-

Concentration and Crystallization: Concentrate the filtrate by removing some of the water under reduced pressure. Then, cool the concentrated solution to induce crystallization.

-

Isolation: Collect the pale green crystals by filtration and dry them.

Comprehensive Characterization: A Self-Validating System

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized nickel(II) p-toluenesulfonate. The following techniques provide a self-validating system, where the results from each method should be consistent with the expected structure of ₂.

Physical Properties

The synthesized product should be a pale green crystalline solid, which is soluble in water. The appearance of the crystals can vary from a fine powder to well-defined needles depending on the crystallization conditions.

| Property | Expected Value/Observation |

| Appearance | Pale green crystalline solid |

| Molecular Formula | C₁₄H₂₆NiO₁₂S₂ |

| Molecular Weight | 509.16 g/mol [1] |

| Solubility | Soluble in water |

Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. For hexaquonickel(II) bis(p-toluenesulfonate), the spectrum will be dominated by the vibrations of the tosylate anion and the coordinated water molecules.

-

O-H Stretching: A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching vibrations of the coordinated water molecules.

-

S=O Stretching: Strong absorption bands around 1200-1250 cm⁻¹ (asymmetric) and 1030-1050 cm⁻¹ (symmetric) are indicative of the sulfonate group (SO₃).

-

Aromatic C-H and C=C Stretching: Vibrations corresponding to the aromatic ring of the tosylate group will appear in their characteristic regions (around 3000-3100 cm⁻¹ for C-H and 1400-1600 cm⁻¹ for C=C).

Thermal Analysis

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature. For the hydrated nickel(II) p-toluenesulfonate, TGA can be used to determine the number of water molecules of hydration and the thermal stability of the compound. The expected TGA curve for ₂ will show a multi-step decomposition. A study on the similar compound ₂ showed a stepwise loss of water molecules followed by the decomposition of the anhydrous salt.[6][7] A similar pattern is expected for the tosylate salt, with the initial weight loss corresponding to the six water molecules, followed by the decomposition of the anhydrous nickel(II) p-toluenesulfonate at higher temperatures.

X-ray Diffraction (XRD)

Single-Crystal X-ray Diffraction:

For well-formed crystals, single-crystal XRD provides the most definitive structural information. It has been reported that the crystal structure of hexaquonickel(II) bis(p-toluenesulfonate) consists of a [Ni(H₂O)₆]²⁺ cation and two p-toluenesulfonate anions.[2] The nickel(II) ion is octahedrally coordinated to six water molecules. The tosylate anions are not directly coordinated to the nickel center but are held in the crystal lattice through hydrogen bonding with the coordinated water molecules.[2]

Powder X-ray Diffraction (PXRD):

PXRD is a useful technique for phase identification and to assess the crystallinity of the bulk sample. The obtained diffraction pattern can be compared with known patterns from crystallographic databases to confirm the identity of the synthesized compound.

Catalytic Applications: A Versatile Tool in Organic Synthesis

Nickel(II) p-toluenesulfonate is a valuable catalyst in a variety of organic transformations, primarily due to its ability to act as a Lewis acid and a source of catalytically active nickel species.

Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones, which are compounds with a wide range of pharmacological activities. Nickel(II) salts have been shown to be effective catalysts for this reaction.[8][9] Nickel(II) p-toluenesulfonate can act as a Lewis acid to activate the carbonyl group of the aldehyde, thereby facilitating the key C-C and C-N bond-forming steps of the reaction.

Catalytic Role Visualization

Caption: Role of Nickel(II) as a Lewis acid catalyst in the Biginelli reaction.

Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.[3][10] Nickel(II) p-toluenesulfonate can be used as a precatalyst in these reactions. In the presence of a suitable reducing agent and ligand, the Ni(II) species is reduced in situ to a catalytically active Ni(0) species, which can then participate in the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Polymerization Reactions

Nickel complexes are also widely used as catalysts for olefin polymerization.[11][12] The structure of the ligand coordinated to the nickel center plays a crucial role in determining the catalytic activity, the molecular weight, and the microstructure of the resulting polymer. Nickel(II) p-toluenesulfonate can serve as a convenient starting material for the synthesis of these active polymerization catalysts.

Safety and Handling

Nickel(II) p-toluenesulfonate, like other nickel compounds, should be handled with care. It is important to consult the Safety Data Sheet (SDS) before use.

-

Health Hazards: Nickel compounds are suspected carcinogens and may cause skin and respiratory sensitization.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat when handling this compound. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, characterization, and applications of nickel(II) p-toluenesulfonate. The detailed experimental protocols for its synthesis from two different precursors offer flexibility for researchers. The in-depth discussion of characterization techniques provides a framework for validating the identity and purity of the synthesized compound. Furthermore, the exploration of its catalytic applications in the Biginelli reaction, cross-coupling, and polymerization highlights its importance as a versatile tool in modern chemical synthesis. By following the guidelines and protocols outlined in this document, researchers can confidently prepare and utilize nickel(II) p-toluenesulfonate in their scientific endeavors.

References

-

Song, Z., Jiang, X., Zhang, H., Zhao, R., & Wang, M. (2021). Studies on the Synthesis and Catalytic Property of Nickel p-Toluenesulfonate. Hans Journal of Chemical Engineering and Technology, 11(3), 135-141. [Link]

-

Girolami, G. S. (n.d.). p-toluenesulfonyl Salts of Transition Metals (Ti, V, Cr, Mn, Fe, Co, Ni). University of Illinois. [Link]

-

Jin, T., Zhang, S., & Li, T. (2002). p-TOLUENESULFONIC ACID-CATALYZED EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINES: IMPROVED HIGH YIELDING PROTOCOL FOR THE BIGINELLI REACTION. Synthetic Communications, 32(12), 1847–1851. [Link]

-

Wu, S., Zhu, Q., Guo, W., Xiong, W., Tang, S., Xue, W., & Zeng, Z. (2017). Study on Synthesis and Characterization of Hexaquonickel(II) bis-p-toluenesulfonate. Asian Journal of Chemical Sciences, 3(2), 1-8. [Link]

-

Wu, S., Zhu, Q., Guo, W., Xiong, W., Tang, S., Xue, W., & Zeng, Z. (2017). Study on synthesis and characterization of hexaquonickel(II) bis-p-toluenesulfonate. Preprint. [Link]

-

PubChem. (n.d.). Nickel(II) p-Toluenesulfonate Hexahydrate. National Center for Biotechnology Information. [Link]

-

Thermo Fisher Scientific. (2021). TGA of Ni-MOF. [Link]

-

Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in nickel-catalyzed cross-coupling. Nature, 509(7500), 299–309. [Link]

-

Vander Wal, M. N. (2021, March 4). Nickel-catalyzed cross-coupling and cross-electrophile coupling reactions. UCI Department of Chemistry. [Link]

-

Shutian, W., Qinyu, Z., Wenhui, G., Wanli, X., Shiyi, T., Weilan, X., & Zuoxiang, Z. (2017). Study on Synthesis and Characterization of Hexaquonickel(II) bis-p-toluenesulfonate. Asian Journal of Chemical Sciences, 3(2), 1-8. [Link]

-

Organic Syntheses. (n.d.). p-Toluenesulfonic acid, butyl ester. [Link]

-

Rogachev, D. B., & Miloserdov, F. M. (2021). Coupling of Alternating Current to Transition-Metal Catalysis: Examples of Nickel-Catalyzed Cross-Coupling. ChemRxiv. [Link]

-

Luo, J., Hu, B., Wu, W., Hu, M., & Liu, T. L. (2021). Nickel Catalyzed Electrochemical C(sp2)−C(sp3) Cross-Coupling Reactions. ChemRxiv. [Link]

-

Liu, Y., & Engle, K. M. (2017). Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization. Accounts of chemical research, 50(10), 2446–2456. [Link]

-

Chen, C., & Brookhart, M. (2023). Recent Advancements in Mechanistic Studies of Palladium- and Nickel-Catalyzed Ethylene Copolymerization with Polar Monomers. Polymers, 15(22), 4413. [Link]

-

CP Lab Safety. (n.d.). Nickel(II) p-Toluenesulfonate, Hexahydrate, 25g, Each. [Link]

-

Jin, T., Zhang, S., & Li, T. (2002). p-TOLUENESULFONIC ACID-CATALYZED EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINES: IMPROVED HIGH YIELDING PROTOCOL FOR THE BIGINELLI REACTION. Synthetic Communications, 32(12), 1847-1851. [Link]

-

FT-IR spectrum of the nickel(II) complex. (n.d.). ResearchGate. [Link]

-

X-ray diffraction patterns of nickel(II) complexes 1 and 2. (n.d.). ResearchGate. [Link]

-

Mikuli, E., Migdał-Mikuli, A., Chyży, R., Grad, B., & Dziembaj, R. (2001). Melting and thermal decomposition of 2. Thermochimica Acta, 370(1-2), 65-71. [Link]

-

Ni-Containing Catalysts. (n.d.). MDPI. [Link]

-

Melting and thermal decomposition of 2. (2001). ResearchGate. [Link]

-

Jian, Z., & Chen, C. (2024). Recent Advances in Nickel Catalysts with Industrial Exploitability for Copolymerization of Ethylene with Polar Monomers. Polymers, 16(12), 1618. [Link]

-

Guan, Z. (2019). Nickel and Palladium Catalyzed Olefin Polymerization. Academic Journal of Polymer Science, 1(5). [Link]

- CN105502523A - Nickel carbonate preparation method - Google P

-

Chen, C., & Guan, Z. (2018). Phosphine-sulfonate-based nickel catalysts: ethylene polymerization and copolymerization with polar-functionalized norbornenes. Polymer Chemistry, 9(4), 425-433. [Link]

-

Lu, J., & Bai, Y. (2002). Catalysis of the Biginelli Reaction by Ferric and Nickel Chloride Hexahydrates. One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones. Synthesis, 2002(04), 466-470. [Link]

-

Rachwalska, M., & Majda, D. (2002). Non-equivalent water molecules in 2 and in 2 in the thermogravimetric investigations. Journal of Thermal Analysis and Calorimetry, 70(2), 481-487. [Link]

-

Thermogravimetric analysis (TGA) curve of [Ni(en)3]2[H2Nb6O19]·8H2O (NEN). (n.d.). ResearchGate. [Link]

-

Standard x-ray diffraction patterns. (n.d.). SciSpace. [Link]

-

X‐ray diffraction (XRD) patterns of P‐ligand and PS‐Ni complex. (n.d.). ResearchGate. [Link]

-

Organic Syntheses. (n.d.). p-TOLUENESULFONIC ANHYDRIDE. [Link]

-

Circular of the Bureau of Standards no. 539 volume 2: standard x-ray diffraction powder patterns. (n.d.). Internet Archive. [Link]

-

P-TOLUENESULFONIC ACID NICKEL SALT Two Chongqing Chemdad Co. ,Ltd. (n.d.). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. xbgjxt.swu.edu.cn [xbgjxt.swu.edu.cn]

- 3. static1.squarespace.com [static1.squarespace.com]

- 4. Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]

- 6. Sci-Hub. Melting and thermal decomposition of [Ni(H2O)6](NO3)2 / Thermochimica Acta, 2001 [sci-hub.box]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Catalysis of the Biginelli Reaction by Ferric and Nickel Chloride Hexahydrates. One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones [organic-chemistry.org]

- 10. Nickel-catalyzed cross-coupling and cross-electrophile coupling reactions | UCI Department of Chemistry [chem.uci.edu]

- 11. juniperpublishers.com [juniperpublishers.com]

- 12. Phosphine-sulfonate-based nickel catalysts: ethylene polymerization and copolymerization with polar-functionalized norbornenes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Nickel(II) p-Toluenesulfonate Hexahydrate | C14H14NiO6S2 | CID 13577672 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of Nickel(II) p-toluenesulfonate

An In-Depth Technical Guide to Nickel(II) p-Toluenesulfonate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Nickel(II) p-toluenesulfonate. As a versatile coordination complex, this compound sees significant application across various industrial and research fields, including catalysis, electroplating, and materials science. This document serves as a detailed resource, consolidating essential data on its nomenclature, structural characteristics, physicochemical parameters, and reactivity. Furthermore, it outlines standardized protocols for its synthesis and handling, underpinned by a robust framework of scientific literature and safety data. The guide is structured to deliver both foundational knowledge and practical insights, facilitating its effective and safe utilization in advanced scientific endeavors.

Introduction and Nomenclature

Nickel(II) p-toluenesulfonate, often referred to as nickel tosylate, is a salt of divalent nickel with p-toluenesulfonic acid. The compound typically exists in its hydrated form, most commonly as a hexahydrate.[1] Its systematic IUPAC name is bis(4-methylbenzenesulfonate);nickel(2+).[2] The presence of the tosylate anion, a well-known good leaving group, and the nickel(II) cation, a versatile transition metal, imparts unique properties to this compound, making it a valuable reagent in organic synthesis and a precursor for various nickel-containing materials.

The tosylate anion's structure provides a non-coordinating counterion in many reactions, allowing the nickel(II) center to exhibit its catalytic activity. The compound's utility is further enhanced by its solubility in water and various polar organic solvents.[1][3]

Chemical Structure and Identification

A clear understanding of the molecular structure is fundamental to appreciating the compound's reactivity and physical behavior.

Molecular Structure

The chemical structure consists of a central nickel(II) ion (Ni²⁺) coordinated by two p-toluenesulfonate anions (CH₃C₆H₄SO₃⁻). In its common hexahydrate form, the nickel ion is typically coordinated by six water molecules, forming the hexaaquanickel(II) complex, [Ni(OH₂)₆]²⁺, with the tosylate anions acting as counterions.[3]

Caption: 2D representation of Nickel(II) p-toluenesulfonate.

Identifiers

For unambiguous identification and data retrieval, the following identifiers are crucial:

| Identifier | Value | Reference |

| CAS Number | 6944-05-4 | [1][2][4] |

| Molecular Formula | C₁₄H₁₄NiO₆S₂ (anhydrous) | [2][5] |

| C₁₄H₁₄NiO₆S₂·6H₂O (hexahydrate) | [1][6] | |

| Molecular Weight | 401.08 g/mol (anhydrous) | [2][7] |

| 509.16 g/mol (hexahydrate) | [1][6] | |

| PubChem CID | 13577672 | [1][2] |

| EC Number | 678-499-5 | [2] |

| MDL Number | MFCD00070542 | [1][6] |

Physical Properties

The physical characteristics of Nickel(II) p-toluenesulfonate are critical for its handling, storage, and application in various experimental setups.

| Property | Value | Reference |

| Appearance | White to off-white, or light yellow to green, crystalline solid/powder. | [1][4][5] |

| Solubility | Soluble in water and methanol. Insoluble in acetonitrile and diethyl ether. | [1][3][5] |

| Storage | Store at room temperature in a cool, dark, and dry place. | [1][6] |

Chemical Properties and Reactivity

Stability and Decomposition

Nickel(II) p-toluenesulfonate is a stable compound under standard laboratory conditions. The hydrated form can be dehydrated by heating under vacuum.[3] Thermal decomposition studies of similar nickel salts, like nickel sulfate hexahydrate, indicate that dehydration is the initial step upon heating, followed by the decomposition of the anhydrous salt at higher temperatures to form nickel oxide.[8] The thermal stability of the tosylate anion itself is also a factor, with decomposition temperatures for some p-toluenesulfonate salts observed above 200°C.[9]

Catalytic Activity

A primary application of Nickel(II) p-toluenesulfonate lies in its role as a catalyst or catalyst precursor.[1] Nickel catalysts are known for their efficacy in a wide range of organic transformations, including:

-

Cross-coupling reactions: Nickel complexes can catalyze the formation of carbon-carbon and carbon-heteroatom bonds.[10]

-

Hydrogenation and Dehydrogenation: Nickel-based catalysts are widely used in hydrogenation processes.[11][12]

-

Polymerization: It can serve as a catalyst in polymerization reactions.[1]

-

C-H Activation: Nickel compounds are also employed in C-H activation reactions.[4]

The catalytic cycle often involves changes in the oxidation state of the nickel center, typically between Ni(0), Ni(I), Ni(II), and sometimes higher states.[10]

Synthesis and Experimental Protocols

Synthesis of Nickel(II) p-Toluenesulfonate Hexahydrate

A common and straightforward method for the preparation of Nickel(II) p-toluenesulfonate hexahydrate involves the reaction of nickel powder with p-toluenesulfonic acid monohydrate in water.[3]

Protocol:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine nickel powder, p-toluenesulfonic acid monohydrate, and deionized water.

-

Heating: Heat the mixture to reflux. The reaction progress is indicated by the dissolution of the nickel powder and the formation of a green solution.

-

Filtration: After the reaction is complete (typically after several hours), filter the hot mixture through a suitable medium like Celite to remove any unreacted nickel.

-

Crystallization: Allow the filtrate to cool to room temperature, which will induce the crystallization of the pale green product, ₂.

-

Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold water, and dry under vacuum.

Caption: Workflow for the synthesis of Nickel(II) p-toluenesulfonate hexahydrate.

Applications in Research and Industry

The versatile properties of Nickel(II) p-toluenesulfonate have led to its use in several key areas:

-

Catalysis: As previously mentioned, it is a significant catalyst in organic synthesis, particularly in cross-coupling and polymerization reactions.[1] Its use as a precursor for more complex nickel catalysts is also a common practice.[11]

-

Electroplating: Nickel salts are fundamental components of electroplating baths for depositing nickel layers onto various substrates.[13] This process enhances corrosion resistance, wear resistance, and provides a decorative finish.[14] While nickel sulfate and sulfamate are more common, the principles of nickel deposition from a Ni²⁺ source are transferable.[15]

-

Materials Science: It is utilized in the development of advanced materials, such as nanostructures and conductive polymers, owing to its favorable electronic properties.[1] It can also serve as a precursor for the synthesis of nickel-containing materials like nickel sulfides.[16]

-

Battery Technology: Nickel compounds are integral to the production of nickel-based batteries, contributing to efficient and reliable energy storage solutions.[1]

Safety and Handling

Nickel(II) p-toluenesulfonate presents several health hazards and requires careful handling.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified as:

-

Serious Eye Irritant (Category 2A)[17]

-

Specific Target Organ Toxicity - Repeated Exposure (Category 1)[4][17]

Recommended Handling Practices

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[17][18] Respiratory protection should be used if dust is generated.[4][17]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[17][18]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[1][17]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[4][17]

Conclusion

Nickel(II) p-toluenesulfonate is a compound of significant scientific and industrial interest. Its well-defined physical and chemical properties, coupled with its versatility as a catalyst and material precursor, ensure its continued relevance in various fields. This guide has provided a detailed examination of its key characteristics, synthesis, applications, and safety considerations to support its informed and effective use by researchers and professionals. A thorough understanding of these aspects is paramount for leveraging its full potential while ensuring safe laboratory and industrial practices.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13577672, Nickel(II) p-Toluenesulfonate Hexahydrate. Retrieved from [Link]

-

Girolami, G. S. (n.d.). p-toluenesulfonyl Salts of Transition Metals (Ti, V, Cr, Mn, Fe, Co, Ni). University of Illinois. Retrieved from [Link]

-

Wikipedia. (n.d.). Nickel(II) sulfate. Retrieved from [Link]

- Google Patents. (n.d.). CN108315775A - A kind of nickel plating brightener and electro-plating method.

-

ResearchGate. (2012). Mechanism and kinetics of thermal decomposition of Nickel(II) Sulfate(VI) hexahydrate. Retrieved from [Link]

-

Labinsights. (2023). Application of Electroplating Intermediates in Multilayer Nickel Plating System. Retrieved from [Link]

-

Thermo Fisher Scientific. (2021). SAFETY DATA SHEET - Silver p-toluenesulfonate. Retrieved from [Link]

-

MDPI. (n.d.). Ni-Containing Catalysts. Retrieved from [Link]

-

PCBBUY. (2022). Introduction and Troubleshooting of Nickel Electroplating on PCB board. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Insights into the thermal decomposition and conversion mechanism of nickel xanthates to nickel sulfides. Journal of Materials Chemistry C. Retrieved from [Link]

-

National Institutes of Health. (2017). Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization. PMC. Retrieved from [Link]

-

ResearchGate. (2017). Important thermal properties of the p-toluene sulfonic acid [PTS] anion based protic ionic liquids (PILs). Retrieved from [Link]

-

Wikipedia. (n.d.). Nickel electroplating. Retrieved from [Link]

-

Cambridge Open Engage. (2021). Versatile and Robust Nickel Single Atom Catalysts. ChemRxiv. Retrieved from [Link]

- Google Patents. (n.d.). PL101000B1 - METHOD OF OBTAINING P-TOLUENESULPHONIC ACID.

- Google Patents. (n.d.). US3694186A - Thermal decomposition of nickel carbonyl.

-

MDPI. (2022). Decomposition of Tars on a Nickel Honeycomb Catalyst. Retrieved from [Link]

-

University of Bayreuth. (2017). Nanostructured Nickel Catalysts for Sustainable (De-)Hydrogenation Reactions. Retrieved from [Link]

-

Semantic Scholar. (1932). The Crystal Structure of Nickel Sulphate Hexahydrate, NiSO4 ⋅ 6H2O. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of p-toluenesulfonic acid. Retrieved from [Link]

-

MDPI. (2022). Applicability of Nickel-Based Catalytic Systems for Hydrodehalogenation of Recalcitrant Halogenated Aromatic Compounds. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Nickel(II) p-Toluenesulfonate Hexahydrate | C14H14NiO6S2 | CID 13577672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]

- 4. Nickel(II) p-Toluenesulfonate | 6944-05-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Page loading... [guidechem.com]

- 6. Nickel(II) p-Toluenesulfonate | 6944-05-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 7. 6944-05-4|Nickel(II) p-toluenesulfonate|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Nickel(II) sulfate - Wikipedia [en.wikipedia.org]

- 14. Nickel electroplating - Wikipedia [en.wikipedia.org]

- 15. Introduction and Troubleshooting of Nickel Electroplating on PCB board [ipcb.com]

- 16. Insights into the thermal decomposition and conversion mechanism of nickel xanthates to nickel sulfides - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 17. tcichemicals.com [tcichemicals.com]

- 18. fishersci.se [fishersci.se]

An In-depth Technical Guide to the Crystal Structure of Nickel(II) p-Toluenesulfonate Hexahydrate

Introduction

Nickel(II) p-toluenesulfonate hexahydrate, with the chemical formula ₂, is a coordination complex of significant interest in various fields of chemical science. As a readily available and water-soluble source of Nickel(II) ions, it serves as a valuable precursor and catalyst in organic synthesis, particularly in cross-coupling and polymerization reactions.[1] Its applications also extend to electroplating, where it is used to provide durable and corrosion-resistant nickel coatings.[1] For researchers and drug development professionals, understanding the precise three-dimensional arrangement of atoms within its crystal lattice is paramount. The crystal structure dictates the compound's physical properties, such as solubility and stability, and governs its reactivity by controlling the accessibility of the nickel center and the nature of the intermolecular interactions.

This guide provides a comprehensive examination of the crystal structure of nickel(II) p-toluenesulfonate hexahydrate. It is designed to offer not just a static description of the structure, but also a deeper understanding of the experimental methodologies employed for its determination and the chemical principles that underpin its synthesis and molecular architecture.

Molecular and Crystal Structure

The defining feature of the crystal structure of nickel(II) p-toluenesulfonate hexahydrate is the presence of the hexaquanickel(II) cation, [Ni(H₂O)₆]²⁺. In this complex, the nickel(II) ion is centrally located and coordinated by six water molecules.[1] These water molecules act as neutral ligands, donating lone pairs of electrons from their oxygen atoms to the empty d-orbitals of the nickel ion.

The overall structure is ionic, consisting of these cationic hexaquanickel(II) complexes and two p-toluenesulfonate (tosylate) anions, which act as counter-ions to balance the +2 charge of the complex.

Coordination Geometry of the Nickel(II) Ion

Single-crystal X-ray diffraction studies have revealed that the six water molecules arrange themselves around the nickel(II) ion in a slightly distorted octahedral geometry.[1] An ideal octahedron would exhibit O-Ni-O bond angles of 90° between adjacent ligands and 180° between opposing ligands. In [Ni(H₂O)₆]²⁺, minor deviations from these ideal angles are observed, which can be attributed to the packing forces and hydrogen bonding interactions within the crystal lattice.

The Ni-O bond lengths are a critical parameter of the coordination sphere. While the specific bond lengths for this exact compound are detailed in specialized crystallographic literature, typical Ni-O bond distances in hexaquanickel(II) complexes are in the range of 2.05 to 2.07 Å.

Crystallographic Data

The crystal structure of nickel(II) p-toluenesulfonate hexahydrate has been determined to belong to the monoclinic crystal system with the space group P2(1)/n .[1] The unit cell parameters are reported as:[1]

| Parameter | Value |

| a | 0.69564(14) nm |

| b | 0.62968(13) nm |

| c | 2.5176(5) nm |

| α | 90° |

| β | 91.420(4)° |

| γ | 90° |

| V | 1.1024(4) nm³ |

| Z | 2 |

Table 1: Unit cell parameters for Nickel(II) p-toluenesulfonate hexahydrate.[1]

The value of Z=2 indicates that there are two formula units of ₂ within each unit cell.

The Role of p-Toluenesulfonate Anions and Hydrogen Bonding

The p-toluenesulfonate anions (CH₃C₆H₄SO₃⁻) are not directly coordinated to the nickel ion. Instead, they reside in the crystal lattice, where their primary role is to provide charge balance. However, they are integral to the overall crystal packing through an extensive network of hydrogen bonds.

The oxygen atoms of the sulfonate group (SO₃⁻) are strong hydrogen bond acceptors. They interact with the hydrogen atoms of the coordinated water molecules of the [Ni(H₂O)₆]²⁺ cations.[1] This network of hydrogen bonds links the cations and anions into a stable three-dimensional supramolecular architecture. This intricate web of interactions is a key factor in the compound's crystallinity and thermal stability.

Caption: Intermolecular interactions in the crystal lattice.

Experimental Methodologies

A thorough understanding of the crystal structure is built upon rigorous experimental synthesis and characterization. The protocols described here represent a self-validating system, where the results of each characterization technique corroborate the proposed structure.

Synthesis of Nickel(II) p-Toluenesulfonate Hexahydrate

The synthesis of this compound is typically achieved through an acid-base reaction. The choice of the nickel-containing starting material can vary, but the underlying principle remains the same: the reaction of a basic nickel salt with p-toluenesulfonic acid.

Rationale for Reagent Selection:

-

Nickel Precursor: Basic nickel(II) carbonate (NiCO₃·2Ni(OH)₂·4H₂O) or nickel(II) hydroxide (Ni(OH)₂) are often preferred.[1] Their use is advantageous because the byproduct of the reaction with the acid is either carbon dioxide and water, or just water. These are easily removed from the reaction mixture, which drives the reaction to completion according to Le Châtelier's principle.

-

Acid: p-Toluenesulfonic acid monohydrate is a strong acid and is commercially available in high purity.

Step-by-Step Protocol:

-

Dissolution: In a beaker, dissolve a stoichiometric amount of p-toluenesulfonic acid monohydrate in distilled water with gentle heating and stirring.

-

Reaction: Slowly add a stoichiometric amount of basic nickel(II) carbonate powder to the acid solution in small portions. Effervescence (release of CO₂) will be observed. Continue stirring until the evolution of gas ceases and a clear green solution is obtained.

-

Filtration: While hot, filter the solution to remove any unreacted starting material or solid impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. The principle of slow evaporation is key to obtaining large, high-quality single crystals suitable for X-ray diffraction.[2] As the solvent volume slowly decreases, the solution becomes supersaturated, promoting nucleation and subsequent crystal growth.[3] Covering the beaker with perforated parafilm will slow the rate of evaporation.

-

Isolation and Drying: Collect the resulting green crystals by vacuum filtration. Wash the crystals with a small amount of cold diethyl ether to remove any surface impurities and to aid in drying. Dry the crystals in a desiccator at room temperature.

Caption: Experimental workflow for synthesis and characterization.

Characterization Techniques

SC-XRD is the definitive technique for determining the three-dimensional structure of a crystalline solid.

Experimental Protocol:

-

Crystal Selection: A high-quality, single crystal with well-defined faces and no visible defects is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, typically to a low temperature (e.g., 100 K), to minimize thermal vibrations of the atoms, which results in a more precise structure determination. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell parameters. The phases of the diffracted X-rays are then determined using computational methods (direct methods or Patterson methods) to generate an initial electron density map. This map reveals the positions of the atoms in the asymmetric unit. The atomic positions and their anisotropic displacement parameters are then refined against the experimental data to achieve the best possible fit, resulting in the final crystal structure.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For nickel(II) p-toluenesulfonate hexahydrate, FTIR confirms the presence of both the p-toluenesulfonate anion and the coordinated water molecules.

Experimental Protocol:

-

Sample Preparation: A small amount of the crystalline sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

Expected Data and Interpretation:

The spectrum is a direct validation of the compound's composition. Key vibrational bands are expected as follows:

| Wavenumber (cm⁻¹) | Assignment | Rationale for Confirmation |

| ~3400 (broad) | O-H stretching of H₂O | The broadness indicates hydrogen-bonded water molecules, confirming their role in the crystal lattice. |

| ~1630 | H-O-H bending of H₂O | Confirms the presence of molecular water. |

| ~1220-1120 | Asymmetric SO₃ stretching | Characteristic vibrations of the sulfonate group in the tosylate anion. |

| ~1030-1010 | Symmetric SO₃ stretching | A key indicator of the sulfonate functional group. |

| ~815 | C-H out-of-plane bending | Indicates the para-substitution pattern on the benzene ring of the tosylate. |

| ~680 | S-O bending | Further confirms the presence of the sulfonate group. |

Table 2: Representative FTIR peak assignments for Nickel(II) p-toluenesulfonate hexahydrate.

TGA provides quantitative information about the thermal stability of a compound and the presence of volatile components, such as water of hydration.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of the crystals is placed in an inert crucible (e.g., alumina).

-

Analysis: The crucible is placed in a TGA instrument. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., flowing nitrogen) to a final temperature of around 800 °C. The mass of the sample is continuously monitored as a function of temperature.

Expected Data and Interpretation:

The TGA thermogram provides direct, quantitative evidence for the "hexahydrate" nature of the compound.

-

Dehydration Step: A significant mass loss is expected in the temperature range of approximately 80-200 °C. This mass loss should correspond to the removal of all six water molecules. The theoretical mass loss for six water molecules from the compound (molar mass = 509.16 g/mol ) is calculated as: (6 × 18.02 g/mol ) / 509.16 g/mol × 100% ≈ 21.2% The experimental observation of a mass loss close to this value is strong validation of the formula ₂.

-

Decomposition: At higher temperatures (typically >300 °C), the anhydrous nickel(II) p-toluenesulfonate will begin to decompose, eventually leaving a residue of nickel(II) oxide (NiO) at the end of the experiment.

Conclusion

The crystal structure of nickel(II) p-toluenesulfonate hexahydrate is a well-defined system characterized by a hexaquanickel(II) cation with a distorted octahedral geometry. The structural integrity is maintained by a balance of ionic forces between the complex cation and the p-toluenesulfonate anions, and an extensive network of hydrogen bonds. The synthesis and characterization of this compound provide a clear example of a self-validating experimental workflow, where the results from techniques such as FTIR and TGA provide robust, independent confirmation of the detailed molecular structure elucidated by single-crystal X-ray diffraction. This comprehensive understanding of its solid-state structure is fundamental for any researcher aiming to utilize this versatile compound in catalysis, materials science, or further chemical synthesis.

References

-

Song, Z., Jiang, X., Zhang, H., Zhao, R., & Wang, M. (2021). Studies on the Synthesis and Catalytic Property of Nickel p-Toluenesulfonate. Journal of the Chinese Chemical Society, 68(5), 843-849. Available at: [Link]

-

Song, Z., et al. (2021). Studies on the Synthesis and Catalytic Property of Nickel p-Toluenesulfonate. This is a placeholder for the full citation which is not fully available in the provided search results but is the primary source for the crystallographic data. The available abstract can be found at: [Link]

-

Yunli Chemical. (2026, January 8). Why Basic Nickel Carbonate Is Key for Nickel Salts. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Slow Evaporation Method. Retrieved from [Link]

-

JoVE. (2025, May 22). Crystal Growth: Principles of Crystallization. Retrieved from [Link]

Sources

Solubility of Nickel(II) p-Toluenesulfonate in Organic Solvents

An In-depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Introduction

Overview of Nickel(II) p-Toluenesulfonate: Properties and Applications

Nickel(II) p-toluenesulfonate, often abbreviated as Ni(OTs)₂, is a versatile coordination compound that serves as a valuable source of nickel(II) ions in various chemical transformations.[1] Its hexahydrate form, ₂, is a pale green crystalline solid.[2] This compound finds applications as a catalyst in organic synthesis, particularly in cross-coupling and polymerization reactions.[1] Furthermore, its properties make it suitable for use in electroplating and surface treatment processes.[1]

Significance of Solubility in Research and Drug Development

The solubility of a compound is a critical physicochemical property that dictates its utility in numerous applications. In chemical research, understanding the solubility of a catalyst or reagent in different organic solvents is paramount for designing homogeneous reaction conditions, optimizing reaction rates, and simplifying product purification. For professionals in drug development, solubility is a key determinant of a drug candidate's bioavailability and formulation feasibility. Poor solubility can hinder the absorption of an active pharmaceutical ingredient (API), leading to suboptimal therapeutic efficacy. Therefore, a thorough understanding of the solubility of nickel-containing compounds, which are explored for various therapeutic applications, is essential.

Scope and Purpose of this Guide

This technical guide provides a comprehensive overview of the solubility of Nickel(II) p-toluenesulfonate in organic solvents. It is designed to be a practical resource for researchers, scientists, and drug development professionals. This guide will delve into the theoretical principles governing solubility, present a qualitative solubility profile based on available literature, and, most importantly, provide detailed, step-by-step experimental protocols for the quantitative determination of solubility. The aim is to equip the reader with the foundational knowledge and practical methodologies to confidently assess and utilize the solubility characteristics of Nickel(II) p-toluenesulfonate in their work.

Theoretical Framework of Solubility

Physicochemical Properties of Nickel(II) p-toluenesulfonate

Nickel(II) p-toluenesulfonate is an ionic salt consisting of a nickel(II) cation (Ni²⁺) and two p-toluenesulfonate (tosylate, OTs⁻) anions. The tosylate anion possesses both a nonpolar aromatic ring and a polar sulfonate group, giving it amphiphilic character. The overall solubility of the salt is a result of the interplay between the lattice energy of the crystal and the solvation energy of the ions in a particular solvent.

Influence of Solvent Properties on Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.

-

Polarity (Dielectric Constant): Solvents with a high dielectric constant are generally more effective at dissolving ionic compounds like Nickel(II) p-toluenesulfonate. The high polarity helps to overcome the electrostatic forces holding the ions together in the crystal lattice.

-

Hydrogen Bonding Capability: Polar protic solvents, such as alcohols, can form hydrogen bonds with the sulfonate group of the tosylate anion and can coordinate with the nickel(II) cation, which can enhance solubility. Polar aprotic solvents, like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), are also effective at solvating cations.

-

Solvent-Solute Interactions: The specific interactions between the solvent molecules and the nickel(II) and tosylate ions play a crucial role. For instance, the ability of a solvent to coordinate with the nickel(II) center can significantly impact solubility.

Effect of Temperature on Solubility

For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice. By supplying heat, the equilibrium of the dissolution process is shifted towards the formation of more dissolved ions. However, this is a general trend and should be experimentally verified for each specific solute-solvent system.

The "Like Dissolves Like" Principle in the Context of Metal Tosylates

Metal tosylates, including Nickel(II) p-toluenesulfonate, are generally more soluble in polar solvents.[2] The presence of the organic tosylate anion can also impart some solubility in less polar organic solvents compared to inorganic nickel salts like nickel chloride.

Qualitative and Semi-Quantitative Solubility Profile

Literature Review of Known Solubilities

Quantitative solubility data for Nickel(II) p-toluenesulfonate in a wide range of organic solvents is not extensively reported in the literature. However, some qualitative information is available:

Some sources also mention its general "compatibility with various solvents" and "excellent solubility in water and organic solvents" without further specification.[1][3]

Comparative Analysis with Other Nickel Salts and Metal Tosylates

By examining the solubility of related compounds, we can infer a likely solubility profile for Nickel(II) p-toluenesulfonate. For instance, other transition metal tosylates are also known to be soluble in many polar solvents.[2] Compared to nickel halides, the tosylate salt is expected to be more soluble in organic solvents due to the presence of the bulky organic anion.

Summary Table of Expected Solubility in Common Organic Solvents

Based on the available information and chemical principles, the following table provides an estimated qualitative solubility profile for Nickel(II) p-toluenesulfonate hexahydrate. It is crucial to note that these are predictions and should be confirmed experimentally for any critical application.

| Solvent | Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Soluble | Reported in the literature. |

| Ethanol | Polar Protic | Moderately Soluble | Similar to methanol, but the longer alkyl chain may slightly reduce polarity. |

| Isopropanol | Polar Protic | Sparingly Soluble | Lower polarity compared to methanol and ethanol. |

| Acetonitrile | Polar Aprotic | Insoluble | Reported in the literature. |

| Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble | High polarity and ability to solvate cations. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble | High polarity and strong cation solvating ability. |

| Acetone | Polar Aprotic | Sparingly to Insoluble | Moderate polarity. |

| Ethyl Acetate | Moderately Polar | Insoluble | Lower polarity. |

| Dichloromethane (DCM) | Nonpolar | Insoluble | Low polarity. |

| Diethyl Ether | Nonpolar | Insoluble | Reported in the literature. |

| Tetrahydrofuran (THF) | Moderately Polar | Sparingly Soluble | Moderate polarity, can coordinate to metal centers. |

Experimental Determination of Solubility: Protocols and Methodologies

Importance of Experimental Verification

Given the limited quantitative data in the literature, experimental determination of the solubility of Nickel(II) p-toluenesulfonate in specific organic solvents is essential for any research or development activity. The following protocols provide robust methods for obtaining accurate and reliable solubility data.

Protocol 1: Gravimetric Method for Equilibrium Solubility Determination

This is a classic and highly accurate method for determining the equilibrium solubility of a solid in a liquid.

A saturated solution is prepared by equilibrating an excess of the solid solute with the solvent at a constant temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solid is determined.

-

Nickel(II) p-toluenesulfonate hexahydrate

-

Organic solvent of interest (analytical grade)

-

Volumetric flasks

-

Pipettes

-

Beakers or vials

-

Thermostatic shaker or water bath

-

Syringe filters (chemically compatible with the solvent)

-

Analytical balance

-

Drying oven

-

Preparation of Saturated Solution:

-

Add an excess amount of Nickel(II) p-toluenesulfonate hexahydrate to a known volume of the organic solvent in a sealed vial or beaker. The presence of undissolved solid is crucial to ensure saturation.

-

Place the sealed container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The required time may vary depending on the solvent and should be determined by taking measurements at different time points until a constant concentration is observed.

-

-

Sample Collection:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 10.00 mL) of the clear supernatant using a pre-heated or pre-cooled pipette to the equilibration temperature to avoid precipitation or further dissolution.

-

To ensure no solid particles are transferred, it is recommended to filter the supernatant through a syringe filter that is compatible with the organic solvent.

-

-

Gravimetric Analysis:

-

Transfer the collected aliquot of the saturated solution to a pre-weighed, clean, and dry evaporating dish or beaker.

-

Carefully evaporate the solvent in a fume hood. Gentle heating may be applied if the compound is thermally stable.

-

Once the solvent is removed, dry the solid residue in a drying oven at an appropriate temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Cool the container in a desiccator to room temperature before weighing.

-

The solubility (S) is calculated using the following formula:

S ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

Caption: Workflow for Gravimetric Solubility Determination.

Protocol 2: UV-Vis Spectroscopic Method for Rapid Solubility Screening

This method is suitable for rapid screening of solubility in multiple solvents, especially when a high degree of accuracy is not required.

Nickel(II) p-toluenesulfonate has a characteristic UV-Vis absorbance spectrum. By creating a calibration curve of absorbance versus known concentrations of the compound in a given solvent, the concentration of a saturated solution can be determined by measuring its absorbance.

-

Nickel(II) p-toluenesulfonate hexahydrate

-

Organic solvents of interest (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Determine the Wavelength of Maximum Absorbance (λ_max):

-

Prepare a dilute solution of Nickel(II) p-toluenesulfonate in the solvent of interest.

-

Scan the solution over a range of wavelengths (e.g., 200-800 nm) to identify the λ_max.

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of Nickel(II) p-toluenesulfonate in the chosen solvent.

-

Measure the absorbance of each standard solution at the λ_max.

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

-

-

Prepare a Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Section 4.2.3, step 1) to prepare a saturated solution at a constant temperature.

-

-

Measure the Absorbance of the Saturated Solution:

-

Withdraw a small aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λ_max.

-

-

Calculate the Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to obtain the concentration of the saturated solution, which is the solubility.

-

The linear regression of the calibration curve will provide an equation (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept. The concentration of the unknown sample can be calculated as x = (y - c) / m.

Caption: Workflow for Spectroscopic Solubility Determination.

Protocol 3: High-Throughput Screening (HTS) using Nephelometry

This method is particularly useful in drug discovery and development for rapidly screening the solubility of many compounds or a single compound in multiple solvent systems.

Nephelometry measures the amount of light scattered by a suspension of fine particles. A compound is dissolved in a good solvent (e.g., DMSO) and then dispensed into a series of wells containing the test solvent. If the compound's solubility is exceeded, it will precipitate, and the resulting turbidity can be quantified by nephelometry.

-

High Speed: Allows for the rapid screening of large numbers of samples.

-

Low Sample Consumption: Requires only small amounts of the compound.

-

Automation-Friendly: The process can be easily automated using robotic liquid handlers and plate readers.

-

Stock Solution Preparation: Prepare a concentrated stock solution of Nickel(II) p-toluenesulfonate in a solvent in which it is highly soluble (e.g., DMSO).

-

Plate Preparation: Dispense the organic solvents to be tested into the wells of a microtiter plate.

-

Compound Addition: Add increasing amounts of the stock solution to the wells containing the test solvents.

-

Incubation: Allow the plate to incubate for a set period to allow for precipitation to occur.

-

Nephelometric Reading: Read the plate using a nephelometer to measure the light scattering in each well.

-

Data Analysis: The solubility is determined as the concentration at which a significant increase in light scattering (precipitation) is observed.

Caption: High-Throughput Solubility Screening Workflow.

Data Interpretation and Application

Building a Comprehensive Solubility Database

By systematically applying the experimental protocols described above across a range of organic solvents and temperatures, a comprehensive solubility database for Nickel(II) p-toluenesulfonate can be established. This database is an invaluable resource for predicting the behavior of the compound in different chemical environments.

Leveraging Solubility Data for Reaction Optimization and Formulation Development

-

Reaction Optimization: The choice of solvent can dramatically affect the outcome of a chemical reaction. A solvent that fully dissolves the reactants, including the nickel catalyst, will promote a homogeneous reaction, leading to faster reaction rates and potentially higher yields.

-

Formulation Development: For applications in materials science or as a precursor for other nickel-containing compounds, solubility data is critical for developing stable and effective formulations. In drug development, understanding the solubility in various excipients and solvent systems is fundamental to creating a viable drug product.

Conclusion

While qualitative information suggests that Nickel(II) p-toluenesulfonate is soluble in polar solvents like methanol and water and insoluble in nonpolar solvents and acetonitrile, a thorough experimental investigation is necessary for its effective application in research and development. This guide has provided the theoretical foundation and detailed, practical protocols for the gravimetric, spectroscopic, and high-throughput determination of its solubility in organic solvents. By employing these methodologies, researchers, scientists, and drug development professionals can obtain the critical data needed to optimize their processes and advance their scientific endeavors.

References

-

PubChem. Nickel(II) p-Toluenesulfonate Hexahydrate. [Link]

- Song, Z., et al. (2021). Studies on the Synthesis and Catalytic Property of Nickel p-Toluenesulfonate. Journal of the Chinese Chemical Society.

-

Girolami, G. S., et al. p-toluenesulfonyl Salts of Transition Metals (Ti, V, Cr, Mn, Fe, Co, Ni). University of Illinois. [Link]

- Wu, S., et al. (2017). Study on Synthesis and Characterization of Hexaquonickel(II)

-

Plog, O., et al. (2022). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. Journal of Chemical & Engineering Data. [Link]

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

-

Pan, L., et al. (2001). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry. [Link]

Sources

Thermal Stability of Nickel(II) p-Toluenesulfonate: An In-depth Technical Guide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of nickel(II) p-toluenesulfonate, a compound of significant interest in catalysis, electroplating, and materials science.[1] A thorough understanding of its thermal decomposition behavior is paramount for its effective application and for ensuring safety and process control in various industrial and research settings. This document details the multi-stage thermal decomposition pathway of the common hydrated form of nickel(II) p-toluenesulfonate, outlines a rigorous experimental protocol for its analysis using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and discusses the interpretation of the resulting data. The causality behind experimental choices and the establishment of a self-validating analytical system are emphasized to ensure scientific integrity.

Introduction: The Significance of Nickel(II) p-Toluenesulfonate

Nickel(II) p-toluenesulfonate, often encountered as its hexahydrate form, ₂, is a versatile transition metal salt.[1][2] Its utility stems from the catalytic activity of the nickel(II) ion in a variety of organic transformations and its role as a source of nickel ions in electroplating baths for corrosion resistance.[1] The thermal stability of this compound is a critical parameter that dictates its shelf-life, processing conditions, and performance in high-temperature applications. Thermal decomposition can lead to loss of catalytic activity, changes in material properties, and the generation of potentially hazardous byproducts. Therefore, a detailed understanding of its behavior upon heating is essential for process optimization and safety.

This guide will elucidate the thermal decomposition of nickel(II) p-toluenesulfonate hexahydrate, which typically proceeds in two main stages: dehydration followed by the decomposition of the anhydrous salt.

The Thermal Decomposition Pathway

The thermal decomposition of hexaquonickel(II) bis(p-toluenesulfonate) follows a predictable, yet complex, series of transformations upon heating. The overall process can be conceptualized as a two-stage event, which can be further resolved into finer steps depending on the experimental conditions.

Caption: Generalized thermal decomposition pathway of Nickel(II) p-toluenesulfonate hexahydrate.

Stage 1: Dehydration

The initial stage of decomposition involves the loss of the six molecules of water of hydration. This process is endothermic and typically occurs in one or more steps over a temperature range of approximately 100 °C to 250 °C. The exact temperature and the resolution of the individual dehydration steps are sensitive to the heating rate and the atmospheric conditions. A slower heating rate can often resolve the loss of water molecules into distinct events. The theoretical mass loss for the complete dehydration of the hexahydrate to the anhydrous salt is approximately 21.2%.

Stage 2: Decomposition of the Anhydrous Salt

Following dehydration, the anhydrous nickel(II) p-toluenesulfonate remains stable until a higher temperature is reached, typically above 300 °C. At this point, the p-toluenesulfonate anion begins to decompose. This is a complex process involving the cleavage of C-S and S-O bonds. Studies on various transition metal p-toluenesulfonates have shown that the final solid residue is the corresponding metal oxide.[2] Therefore, the final solid product of the thermal decomposition of nickel(II) p-toluenesulfonate in an oxidizing atmosphere (like air) is nickel(II) oxide (NiO).

The gaseous byproducts of the decomposition of the p-toluenesulfonate moiety are expected to include sulfur dioxide (SO₂), and various organic fragments, such as toluene. The identification of these gaseous products can be achieved by coupling the thermogravimetric analyzer to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).

Quantitative Thermal Analysis

Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC) is the primary experimental technique for characterizing the thermal stability of nickel(II) p-toluenesulfonate. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample relative to a reference.

Illustrative TGA-DSC Data

The following table summarizes the expected quantitative data from a TGA-DSC analysis of nickel(II) p-toluenesulfonate hexahydrate. Note: The specific temperatures are illustrative and can vary based on experimental conditions.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (TGA) | Thermal Event (DSC) |

| Dehydration | 100 - 250 | ~21.2% | Endothermic |

| Anhydrous Decomposition | > 300 | ~64.1% | Exothermic (in air) |

| Final Residue | > 500 | Total Mass Loss: ~85.3% | - |

The final residue, nickel(II) oxide (NiO), would account for approximately 14.7% of the initial mass of the hexahydrated salt.

Experimental Protocol: A Self-Validating System

The following protocol for TGA-DSC analysis is designed to ensure the generation of reliable and reproducible data.

Instrumentation

-

A simultaneous TGA-DSC instrument is required.

-

High-purity nitrogen or air for purging.

-

Analytical balance with a readability of at least 0.01 mg.

-

Alumina or platinum crucibles.

Experimental Workflow

Caption: Experimental workflow for the TGA-DSC analysis of Nickel(II) p-toluenesulfonate.

Step-by-Step Methodology

-

Sample Preparation:

-

Tare a clean alumina crucible on an analytical balance.

-

Carefully weigh approximately 5-10 mg of nickel(II) p-toluenesulfonate hexahydrate into the crucible. A smaller sample size minimizes thermal gradients within the sample.

-

Record the exact mass.

-

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible (of the same material and similar mass) into the TGA-DSC instrument.

-

Purge the furnace with high-purity nitrogen or air at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes to ensure an inert or oxidizing atmosphere, respectively.

-

Equilibrate the furnace at a starting temperature of 30 °C.

-

-

Thermal Program:

-

Heat the sample from 30 °C to 600 °C at a controlled linear heating rate of 10 °C/min. The choice of heating rate is a balance between resolution and experimental time; a slower rate can provide better resolution of thermal events.

-

Continuously monitor and record the sample weight and differential heat flow as a function of temperature.

-

-

Data Analysis:

-

From the TGA curve, determine the onset and end temperatures of each mass loss step.

-

Calculate the percentage mass loss for each step and compare it with the theoretical values for dehydration and decomposition.

-

From the DSC curve, identify the endothermic and exothermic peaks corresponding to the mass loss events.

-

Determine the onset and peak temperatures for each thermal event. The area under the DSC peak can be integrated to quantify the enthalpy change of the transition.

-

Conclusion: Practical Implications for Researchers

The thermal stability of nickel(II) p-toluenesulfonate is a critical consideration for its practical application. The multi-stage decomposition, initiated by dehydration and culminating in the formation of nickel(II) oxide, has significant implications:

-

For Catalysis: The dehydration of the hexahydrate at relatively low temperatures suggests that for reactions conducted above 100 °C, the active catalytic species may be the anhydrous form or a partially hydrated intermediate. The upper-temperature limit for the use of this catalyst is dictated by the onset of the decomposition of the p-toluenesulfonate ligand, which would lead to irreversible deactivation.

-

For Materials Science and Electroplating: When used as a precursor for the synthesis of nickel-based materials or in electroplating baths, the thermal stability data informs the maximum processing temperatures to avoid unwanted decomposition and the formation of impurities.

-

For Safety and Handling: Knowledge of the decomposition pathway and the nature of the gaseous byproducts is crucial for designing safe handling procedures and for implementing appropriate ventilation and off-gas treatment in industrial processes.

This guide provides a foundational understanding of the thermal stability of nickel(II) p-toluenesulfonate and a robust methodology for its characterization. It is imperative for researchers and professionals working with this compound to consider its thermal behavior to ensure the success, reproducibility, and safety of their work.

References

-

Shutian, W., Qinyu, Z., Wenhui, G., Wanli, X., Shiyi, T., Weilan, X., & Zuoxiang, Z. (2017). Study on Synthesis and Characterization of Hexaquonickel(II) bis-p-toluenesulfonate. Asian Journal of Chemical Sciences, 3(2), 1-8. [Link]

- Gong, H., Su, T. T., & Wang, R. (2006). Synthesis and thermo-gravimetric analysis of p-toluenesulfonates: Alkali Earth Metal and Transition Metal. Journal of Liaoning University of Petroleum & Chemical Technology, 26(1), 8-11.

-

Penn State Materials Research Institute. (n.d.). Thermal Analysis. Retrieved from [Link]

-

Roy, S., Sarkar, D., & Bhattacharyya, K. (2024). Synthesis, crystal structure, thermal stability and biological study of bis{(2-methoxy-6-[(E)-(propylimino)methyl]phenolato}nickel(II) complex. Results in Chemistry, 7, 101348. [Link]

-

ResearchGate. (n.d.). DTA and TGA curves of a-NiSO4 . 6 H2O obtained in different... Retrieved from [Link]

-

ResearchGate. (n.d.). TG/DSC curves of NiCl2·6H2O. The black curve represents the TG (weight... Retrieved from [Link]

Sources

An In-Depth Technical Guide to CAS 6944-05-4: Nickel(II) p-Toluenesulfonate

Introduction

Within the landscape of modern organic synthesis, the development of efficient and selective catalysts remains a cornerstone of innovation. CAS number 6944-05-4 identifies Nickel(II) p-toluenesulfonate, a compound of growing interest to researchers and drug development professionals.[1][2] This coordination complex, often found in its hexahydrate form, serves as a versatile and reactive source of nickel(II) ions for a variety of catalytic transformations.[3] Its utility is particularly pronounced in the realm of carbon-carbon bond formation, where it has demonstrated efficacy in reactions such as cross-coupling and C-H bond activation.[4] This guide provides a comprehensive overview of the properties, applications, and safety considerations for Nickel(II) p-toluenesulfonate, offering a technical resource for scientists leveraging its catalytic potential.

Chemical Identity and Physicochemical Properties